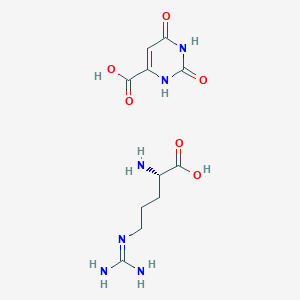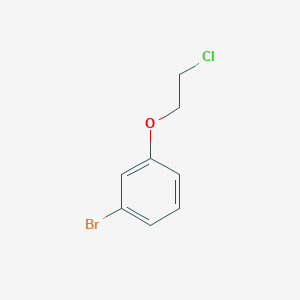
(3-三氟甲基苯基甲磺酰基)乙酸
描述
“(3-Trifluoromethylphenylmethanesulfonyl)acetic acid” is a chemical compound with the molecular formula C10H9F3O4S and a molecular weight of 282.24 g/mol. It is a unique chemical compound that is used in various applications .
Molecular Structure Analysis
The molecular structure of “(3-Trifluoromethylphenylmethanesulfonyl)acetic acid” is defined by its molecular formula C10H9F3O4S. The exact structure would require more specific information or a detailed analysis which is not available in the current resources .科学研究应用
有机发光二极管 (OLED)
(3-三氟甲基苯基甲磺酰基)乙酸: 用于合成用于 OLED 的电致发光材料。其衍生物用作主体材料时,有助于提高蓝色 OLED 的稳定性和效率。 这些化合物具有高的热稳定性和合适的能级,使其成为 OLED 器件中蓝色主体材料的理想候选材料 .
酰化反应
在有机合成领域,该化合物在酰化反应中起着催化剂的关键作用。它促进了C-酰化和O-酰化过程,从而可以生成多种芳香酮和酯。 其催化活性独特的可控性使其成为从事复杂有机合成的化学家的宝贵工具 .
生物医学应用
基于胶原蛋白的生物材料通常会加入(3-三氟甲基苯基甲磺酰基)乙酸衍生物以提高性能。这些材料用于药物和基因递送系统、组织修复和伤口愈合应用。 该化合物的特性有助于开发对生物医学研究至关重要的支架、水凝胶和其他形式 .
抗氧化特性
关于胶原蛋白生物材料的研究突出了(3-三氟甲基苯基甲磺酰基)乙酸衍生物的抗氧化特性。 这些特性归因于该化合物与胶原蛋白中的 Gly-Pro-Hyp 序列相互作用的能力,这些序列对于其生物学功能至关重要 .
柔性传感器和电子皮肤
该化合物的衍生物正在探索其在开发柔性传感器和电子皮肤 (e-skin) 中的潜力。 这些应用利用了该材料的电气特性和稳定性,使其成为可穿戴技术的很有前景的组件 .
有机合成中的催化
(3-三氟甲基苯基甲磺酰基)乙酸: 也用作各种有机合成反应的催化剂。 其强酸性并在不同条件下的稳定性使其成为促进广泛化学转化的通用催化剂 .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that (3-Trifluoromethylphenylmethanesulfonyl)acetic acid can have sustained effects on cellular function, including prolonged inhibition of HDAC activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits HDAC activity without causing significant toxicity. At higher doses, (3-Trifluoromethylphenylmethanesulfonyl)acetic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
(3-Trifluoromethylphenylmethanesulfonyl)acetic acid is involved in metabolic pathways that include its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to various metabolites. These metabolites may undergo further conjugation reactions, such as glucuronidation and sulfation, before being excreted from the body. The metabolic pathways of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid can influence its pharmacokinetics and overall efficacy .
Subcellular Localization
The subcellular localization of (3-Trifluoromethylphenylmethanesulfonyl)acetic acid is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDACs and other nuclear proteins. Targeting signals and post-translational modifications may direct (3-Trifluoromethylphenylmethanesulfonyl)acetic acid to specific nuclear compartments, enhancing its efficacy in modulating gene expression. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)8-3-1-2-7(4-8)5-18(16,17)6-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAAFURJTCJKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655571 | |
| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773108-68-2 | |
| Record name | Acetic acid, 2-[[[3-(trifluoromethyl)phenyl]methyl]sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773108-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[3-(Trifluoromethyl)phenyl]methanesulfonyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497923.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1497925.png)



![2-BENZYL-2-AZA-SPIRO[4.5]DECANE-4-CARBOXYLIc acid hydrochloride](/img/structure/B1497932.png)
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497935.png)
![1-Azabicyclo[2.2.2]octane-3-carbonitrile, 3-(methylamino)](/img/structure/B1497945.png)




amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497964.png)